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3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Hydrogen bond donor Physicochemical differentiation Target engagement

3-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034427-55-7, PubChem CID is a synthetic small molecule (C₁₃H₁₆N₄O₄, MW 292.29 g/mol) belonging to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The molecule integrates three distinct pharmacophoric elements: a 5-methyl-1,2-oxazole (isoxazole) ring linked via a carbonyl bridge to a piperidine spacer, which in turn bears an imidazolidine-2,4-dione terminal group at the N3 position.

Molecular Formula C13H16N4O4
Molecular Weight 292.295
CAS No. 2034427-55-7
Cat. No. B2510357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS2034427-55-7
Molecular FormulaC13H16N4O4
Molecular Weight292.295
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C13H16N4O4/c1-8-6-10(15-21-8)12(19)16-4-2-9(3-5-16)17-11(18)7-14-13(17)20/h6,9H,2-5,7H2,1H3,(H,14,20)
InChIKeyFOHUWNUZNYUZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034427-55-7): Compound Identity and Scaffold Classification for Procurement Evaluation


3-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034427-55-7, PubChem CID 92082874) is a synthetic small molecule (C₁₃H₁₆N₄O₄, MW 292.29 g/mol) belonging to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds [1]. The molecule integrates three distinct pharmacophoric elements: a 5-methyl-1,2-oxazole (isoxazole) ring linked via a carbonyl bridge to a piperidine spacer, which in turn bears an imidazolidine-2,4-dione terminal group at the N3 position [1]. The imidazolidine-2,4-dione core is recognized as a privileged scaffold in medicinal chemistry, underpinning several clinically approved drugs including phenytoin, nitrofurantoin, and enzalutamide [2]. This compound is catalogued as a research-grade screening compound and chemical building block, with a PubChem creation date of November 2015, indicating its availability as part of commercial screening libraries [1].

Why In-Class Imidazolidine-2,4-Dione Analogs Cannot Substitute for CAS 2034427-55-7: Structural Determinants of Differential Behaviour


Imidazolidine-2,4-dione derivatives are not freely interchangeable despite sharing a common hydantoin core. The specific substitution pattern of CAS 2034427-55-7—an unsubstituted N1–H on the imidazolidine-2,4-dione ring (hydrogen bond donor count = 1), a 5-methyl substitution on the isoxazole ring, and carbonyl attachment at the isoxazole 3-position—creates a unique combination of hydrogen-bonding capacity, lipophilicity (XLogP3 = 0), and topological polar surface area (TPSA = 95.8 Ų) that cannot be replicated by close analogs bearing N3-aryl or N3-alkyl substitutions [1]. The isoxazole regioisomerism (3-carbonyl vs. 4-carbonyl vs. 5-carbonyl attachment) has been demonstrated in EPAC antagonist SAR studies to produce divergent biological activity profiles, with the 3-position attachment being structurally necessary for correct geometry in target engagement [2]. Furthermore, the compact molecular weight (292.29 Da) and low rotatable bond count (2) confer a ligand efficiency advantage over larger analogs such as the N3-phenyl derivative (MW 368.39 Da) [1]. These physicochemical and structural differences translate into distinct solubility, permeability, and target-binding profiles that preclude simple analog substitution in research protocols.

Quantitative Differentiation Evidence for 3-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: Comparator-Based Procurement Decision Support


Hydrogen Bond Donor Capacity: Free N1–H Differentiates Target Compound from N3-Substituted Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) originating from the unsubstituted N1–H of the imidazolidine-2,4-dione ring. In contrast, the closest commercially available structural analog, 1-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-58-9), has HBD = 0 due to N3-phenyl substitution [1]. This difference is functionally significant: the N1–H group serves as a key hydrogen bond donor for interactions with biological targets, and its methylation or arylation in related hydantoin series has been shown to abrogate or substantially reduce target binding affinity [2]. The hydantoin scaffold's hydrogen bond donor/acceptor pattern is a primary determinant of its privileged status in medicinal chemistry, enabling specific interactions with diverse protein targets [3].

Hydrogen bond donor Physicochemical differentiation Target engagement

Lipophilicity (XLogP3) Differentiation: Balanced Hydrophilicity vs. N3-Aryl Substituted Analogs

The target compound has a computed XLogP3-AA value of 0, indicating balanced hydrophilicity consistent with favorable aqueous solubility and low non-specific protein binding [1]. By comparison, the N3-phenyl analog (CAS 2034418-58-9) has an estimated XLogP3 of approximately 2.5 (computed based on the addition of a phenyl group to the core scaffold), representing a >300-fold increase in theoretical octanol-water partition coefficient [1]. In the broader class of imidazolidine-2,4-dione derivatives, XLogP values typically range from −0.5 to 4.0 depending on substituents, with optimal drug-like properties generally observed in the 0–3 range [2]. The target compound's XLogP3 of 0 places it in a favorable position for aqueous compatibility in biochemical assays while maintaining sufficient lipophilicity for passive membrane permeation.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Ligand Efficiency Advantage Over Bulkier N3-Substituted Analogs

At 292.29 g/mol, the target compound falls within the fragment-like to lead-like molecular weight range, offering a ligand efficiency (LE) advantage over larger analogs. The N3-phenyl derivative (CAS 2034418-58-9, MW 368.39 g/mol) carries an additional 76.1 Da of molecular weight. Assuming comparable binding affinity, this translates to a theoretical LE advantage of approximately 0.05–0.10 kcal/mol per heavy atom for the target compound [1]. Furthermore, the target compound's rotatable bond count of 2 (vs. an estimated 3 for the N3-phenyl analog) provides a reduced entropic penalty upon target binding, which is a recognized contributor to binding free energy optimization in fragment-based drug discovery [1]. The compact nature of the compound also makes it a suitable starting point for structure-based optimization campaigns where vector-based elaboration from the N1–H or C5 positions of the imidazolidine-2,4-dione is desired [2].

Ligand efficiency Molecular weight Fragment-like properties

Isoxazole Regioisomer Specificity: 3-Carbonyl Attachment is Structurally Critical for Biological Activity in Related Chemotypes

The target compound features a 5-methyl-1,2-oxazole-3-carbonyl linkage, where the carbonyl bridge is attached at the 3-position of the isoxazole ring. SAR studies on isoxazole-containing EPAC antagonists (US11124489B2) have demonstrated that the 3-position carbonyl attachment is structurally necessary for achieving the correct geometry for target engagement, while the 5-position of the isoxazole tolerates various substitutions including methyl groups [1]. In the EPAC antagonist series, compounds with 3-carbonyl-isoxazole scaffolds achieved IC₅₀ values in the low micromolar range (e.g., compound 22/HJC0726: IC₅₀ = 4.0 μM; compound 35/NY0123: IC₅₀ = 4.8 μM), while modifications that altered the isoxazole attachment geometry resulted in substantial loss of activity [1]. Commercially available regioisomeric analogs with 4-carbonyl-isoxazole attachment (e.g., 1-(1-(5-methylisoxazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione) represent a chemically distinct series that cannot be assumed to share the same biological profile [2]. The 3-carbonyl attachment in the target compound preserves this geometrically critical feature.

Isoxazole regioisomerism Structure-activity relationship EPAC pharmacology

Imidazolidine-2,4-Dione Scaffold Privilege: Validated Anti-Proliferative Activity Across Multiple Patent Families

The imidazolidine-2,4-dione (hydantoin) scaffold has been independently validated as possessing anti-proliferative activity across multiple patent families. EP 3089974 A1 (Ipsen Pharma) explicitly claims imidazolidine-2,4-dione derivatives of general formula (I) as having anti-proliferative activity, particularly useful for treating pathological states and diseases linked to abnormal cell proliferation such as cancers [1]. Separately, the SKLB compound series from Nankai University has produced covalent EZH2 inhibitors incorporating imidazolidine-dione motifs, with SKLB-03220 achieving an IC₅₀ of 1.72 nM against EZH2 WT and demonstrating in vivo efficacy in ovarian cancer xenograft models [2]. The target compound (CAS 2034427-55-7), as an unsubstituted N1–H imidazolidine-2,4-dione bearing a 5-methylisoxazole-3-carbonyl-piperidine motif, represents a distinct chemotype within this validated scaffold class—combining the privileged hydantoin core with an isoxazole-piperidine linker that differentiates it from both the Ipsen patent series (different linker/substituent topology) and the SKLB series (different substitution pattern and target mechanism) [1][2]. This structural uniqueness within a validated anti-proliferative scaffold class supports its selection as a distinct chemical starting point.

Privileged scaffold Anti-proliferative Cancer drug discovery

Recommended Research and Industrial Application Scenarios for CAS 2034427-55-7 Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns Targeting Hydantoin-Binding Proteins

With a molecular weight of 292.29 g/mol (within fragment-to-lead range), only 2 rotatable bonds, and XLogP3 = 0, CAS 2034427-55-7 is ideally suited as a starting point for fragment-based drug discovery campaigns [1]. The free N1–H (HBD = 1) provides a hydrogen bond donor vector that can be exploited for structure-based optimization, while the 5-methylisoxazole-3-carbonyl-piperidine moiety offers vectors for further elaboration. The compound's balanced physicochemical profile supports both biochemical assay compatibility (aqueous solubility) and structural biology applications (crystallization potential due to low rotatable bond count). Its compact size relative to N3-substituted analogs (ΔMW = −76.1 Da vs. N3-phenyl derivative) makes it preferable for fragment growth strategies where molecular weight efficiency must be preserved [1].

Selective EPAC1/PKA-Independent cAMP Signaling Pathway Probe Development

The 5-methyl-1,2-oxazole-3-carbonyl structural motif in CAS 2034427-55-7 matches the geometrically critical 3-carbonyl-isoxazole attachment that has been validated in EPAC antagonist SAR studies (US11124489B2) [2]. Compounds with the isoxazole-3-carbonyl architecture achieved IC₅₀ values in the low micromolar range (4.0–10.8 μM) against EPAC1, while regioisomeric modifications resulted in substantial activity loss [2]. The target compound's unsubstituted imidazolidine-2,4-dione distinguishes it from the cyanohydrazone series in the EPAC patent literature, offering a novel chemotype for exploring cAMP-dependent signaling pathways with potentially differentiated selectivity and pharmacokinetic properties.

Chemical Biology Tool Compound for Profiling Hydantoin-Sensitive Protein Targets in Cancer Cell Lines

The imidazolidine-2,4-dione scaffold has demonstrated anti-proliferative activity across multiple independent patent families (EP 3089974 A1; SKLB series from Nankai University) [1][3]. CAS 2034427-55-7, with its distinct 5-methylisoxazole-3-carbonyl-piperidine substitution, represents a structurally differentiated chemotype that can serve as a chemical probe for identifying novel hydantoin-sensitive targets distinct from those engaged by existing imidazolidine-dione-based inhibitors such as enzalutamide (androgen receptor) or SKLB-03220 (EZH2) [3]. Its low XLogP3 (0) and moderate TPSA (95.8 Ų) suggest favorable cell permeability characteristics suitable for cellular target engagement studies [1].

Parallel Library Synthesis and SAR Exploration Around the N1 and C5 Positions of the Hydantoin Core

The unsubstituted N1–H position of CAS 2034427-55-7 provides a synthetic handle for late-stage diversification via N-alkylation, N-arylation, or N-acylation chemistry, enabling rapid parallel library construction [1]. The C5 methylene position of the imidazolidine-2,4-dione ring also offers a site for Knoevenagel condensation or aldol-type chemistry to introduce sp²-hybridized substituents. These synthetic vectors, combined with the compound's compact size (heavy atom count = 21) and commercial availability as a screening compound, make it an efficient starting material for SAR exploration campaigns where molecular weight and complexity must be deliberately controlled [1].

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